Tioxolone (Standard)

Beschreibung

Historical Context and Evolution of Tioxolone Research

The academic investigation into Tioxolone has evolved significantly since its early recognition. Initially, Tioxolone was noted for its applications in dermatological contexts, particularly for the local treatment of conditions such as acne and psoriasis vulgaris, and as an antiseborrheic agent thegoodscentscompany.comchemicalbook.commedchemexpress.comcabidigitallibrary.orgnih.gov. The manufacturing process for Tioxolone involves the reaction of potassium thiocyanate (B1210189), resorcinol (B1680541), and copper sulfate, leading to the formation of 6-hydroxy-1,3-benzoxathiol-2-one chemicalbook.com.

Over time, academic research expanded beyond its dermatological applications to delve into its fundamental biochemical mechanisms. A pivotal development in understanding Tioxolone's behavior was its identification as a carbonic anhydrase inhibitor thegoodscentscompany.comacs.org. Subsequent studies, including mechanistic and structural investigations, revealed that Tioxolone functions as a prodrug inhibitor of human carbonic anhydrase II (CA II) acs.orgpsu.edu. This understanding marked a significant evolution in research, shifting focus towards its molecular interactions and potential as a chemical probe in enzymatic studies. Furthermore, studies on its supramolecular structure have contributed to a deeper understanding of its physical and chemical characteristics thegoodscentscompany.comchemicalbook.com.

Significance of Tioxolone in Contemporary Chemical and Biological Sciences

Tioxolone holds considerable significance in contemporary chemical and biological sciences due to its involvement in various biological processes and its unique chemical properties.

Carbonic Anhydrase Inhibition: A prominent area of academic inquiry involves Tioxolone's role as an inhibitor of carbonic anhydrase (CA) enzymes. It is characterized as a metalloenzyme carbonic anhydrase I inhibitor with a reported Ki of 91 nM thegoodscentscompany.com. Detailed mechanistic studies have shown that Tioxolone acts as a prodrug that is cleaved by the carbonic anhydrase II (CA II) zinc-hydroxide mechanism acs.orgpsu.edu. Upon binding to the active site of CA II, Tioxolone is cleaved to yield 4-mercaptobenzene-1,3-diol (B1625785), which then binds to the zinc ion via its thiol group, functioning as the active inhibitor. This distinct mechanism, which differs from that of typical sulfonamide inhibitors, offers a unique avenue for exploring isozyme selectivity in CA inhibition studies acs.orgpsu.edu.

Autophagy Induction: Tioxolone has been identified as a potent inducer of autophagy in academic high-throughput screening studies nih.govmedchemexpress.com. Research in human melanoma A375 cells has shown that Tioxolone promotes the expression of LC3-II and reduces the expression of p62 protein, both key markers associated with the autophagy process medchemexpress.com. This finding highlights its potential as a tool for studying cellular degradation pathways.

Anti-Leishmanial Activity: In the context of antiparasitic research, Tioxolone has demonstrated notable anti-leishmanial activity against Leishmania tropica. Studies show it can induce apoptosis in Leishmania promastigotes in a dose-dependent manner medchemexpress.comnih.govresearchgate.net. Furthermore, Tioxolone exhibits immunomodulatory effects by increasing the expression of interleukin-12 (B1171171) (IL-12) and metacaspase genes while simultaneously decreasing the expression of the interleukin-10 (IL-10) gene, suggesting an immunomodulatory role medchemexpress.comnih.govresearchgate.net.

| Organism/Enzyme | Type of Activity | IC50 / Ki Value | Citation |

| Carbonic Anhydrase I (CA I) | Inhibition (metalloenzyme) | Ki = 91 nM | thegoodscentscompany.com |

| Leishmania tropica (promastigote) | Anti-leishmanial (apoptosis induction) | IC50 = 56.1 µg/mL | medchemexpress.com |

| Leishmania tropica (amastigote) | Anti-leishmanial (apoptosis induction) | IC50 = 49.8 µg/mL | medchemexpress.com |

Anti-inflammatory and Anti-tumorigenic Effects: Academic investigations have also referenced Tioxolone's anti-inflammatory and anti-tumorigenic properties, with research indicating its ability to inhibit NF-κB and STAT3 activation nih.govmedchemexpress.comcabidigitallibrary.orgnih.govresearchgate.net.

Chemical and Structural Insights: Beyond its biological interactions, Tioxolone's chemical properties are also a subject of academic study. Density functional theory calculations have been employed to investigate its molecular structure, spectroscopic features, and electronic properties under external electric fields researchgate.net. These studies indicate that external electric fields can induce changes in bond lengths, bond angles, dipole moment, charge distribution, and aromaticity of Tioxolone. Notably, an increase in the electric field strength is shown to reduce the energy gap of Tioxolone, which may facilitate its participation in chemical reactions researchgate.net.

Biomaterials and Anti-adhesion Research: Recent academic research has explored the incorporation of poly-tioxolone into electrospun membranes for peritendinous anti-adhesion applications researchgate.net. In vivo studies revealed that these membranes effectively prevent fibroblast proliferation and adhesion, and inhibit peritendinous adhesion formation by targeting the JAK3/STAT3/CyclinD1 pathway researchgate.net. The histological scores in poly-tioxolone fibrous membrane groups showed a significant decrease in adhesion compared to control groups, without adversely affecting tendon healing.

| Treatment Group | Histological Score (Mean ± SD) | Percentage Decrease vs. Control | Citation |

| Control Group | - (Baseline) | - | researchgate.net |

| 3% Poly-Tioxolone Fibrous Membrane | 2.250 ± 0.433 | 47.1% | researchgate.net |

| 6% Poly-Tioxolone Fibrous Membrane | 2.125 ± 0.331 | 50.0% | researchgate.net |

Academic Research Trajectories and Future Outlook for Tioxolone Studies

The ongoing academic research into Tioxolone points towards several promising trajectories for future studies. The unique prodrug mechanism of Tioxolone in inhibiting carbonic anhydrase provides a fertile ground for further investigation into developing novel isozyme-selective CA inhibitors, which could have broad implications in chemical biology and enzyme mechanism studies acs.orgpsu.eduresearchgate.net.

The identification of Tioxolone as an autophagy inducer opens up new avenues for exploring its utility as a chemical tool in understanding fundamental aspects of cellular homeostasis and its potential modulation in various disease models nih.govmedchemexpress.comorscience.ruinnoscience.ru. Future studies may focus on elucidating the precise molecular targets and pathways involved in its autophagy-inducing effects.

In the realm of infectious diseases, the demonstrated anti-leishmanial effects and immunomodulatory properties of Tioxolone, particularly in advanced formulations like niosomes, suggest a trajectory towards developing novel antiparasitic strategies medchemexpress.comcabidigitallibrary.orgnih.govresearchgate.net. Further academic research could optimize these formulations and explore their efficacy against other parasitic infections.

Furthermore, the research involving poly-tioxolone membranes for anti-adhesion highlights its potential in the field of biomaterials and regenerative medicine researchgate.net. Future academic efforts may concentrate on developing advanced biomaterial composites incorporating Tioxolone for preventing post-surgical adhesions and promoting tissue regeneration. Computational chemistry, including density functional theory calculations, will likely continue to play a crucial role in predicting and understanding Tioxolone's reactivity and behavior under various chemical and biological conditions, thereby guiding the design of new Tioxolone derivatives and analogs with enhanced or targeted properties researchgate.net. The exploration of such analogs for improved specificity and efficacy remains a general and significant trajectory in chemical biology research ontosight.ai.

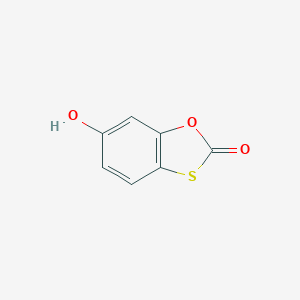

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

6-hydroxy-1,3-benzoxathiol-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4O3S/c8-4-1-2-6-5(3-4)10-7(9)11-6/h1-3,8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SLYPOVJCSQHITR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1O)OC(=O)S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5045885 | |

| Record name | Thioxolone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5045885 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

168.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4991-65-5 | |

| Record name | 6-Hydroxy-1,3-benzoxathiol-2-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4991-65-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tioxolone [INN:BAN:DCF] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004991655 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tioxolone | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB13343 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Tioxolone | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=758240 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Thioxolone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5045885 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Tioxolone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.321 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TIOXOLONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S0FAJ1R9CD | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Mechanistic Investigations of Tioxolone at the Molecular and Cellular Levels

Enzymatic Inhibition and Modulatory Activities of Tioxolone

Tioxolone exhibits significant enzymatic inhibition, primarily targeting carbonic anhydrase (CA) enzymes, and demonstrates modulatory effects on cellular processes such as autophagy.

Tioxolone distinguishes itself from classical carbonic anhydrase inhibitors (CAIs) as it lacks the typical sulfonamide, sulfamate, or hydroxamate functional groups often found in therapeutic CAIs like acetazolamide (B1664987) researchgate.netpsu.eduacs.orgnih.govbiocrick.com. Despite this structural difference, Tioxolone functions as an effective CAI through a unique prodrug mechanism.

Tioxolone has been identified as an inhibitor of human carbonic anhydrase II (CA II) researchgate.netpsu.eduacs.orgnih.gov. Initial characterization indicated it as a weak inhibitor of CA II, with an IC50 value of 1.8 µM and a dissociation constant (Kd) of 33 µM in esterase and competitive binding assays, respectively psu.edu.

More recently, Tioxolone has been characterized as a potent inhibitor of metalloenzyme carbonic anhydrase I (CA I) with a Ki value of 91 nM targetmol.combiocrick.comthegoodscentscompany.comcaymanchem.comselleckchem.cominvivochem.com. Furthermore, Tioxolone demonstrates notable selectivity for CA I over several other carbonic anhydrase isozymes, including CA II, CA III, CA IV, CA VA, CA VB, CA VI, CA VII, CA IX, CA XII, and CA XIV. The inhibition constants (Ki) for these other isozymes range from 4,930 nM to 9,040 nM, indicating a significant preference for CA I caymanchem.com.

The following table summarizes the inhibition kinetics of Tioxolone against specific carbonic anhydrase isozymes:

| Carbonic Anhydrase Isozyme | Inhibition Constant (Ki) | IC50 (µM) | Dissociation Constant (Kd) | Reference(s) |

| CA I | 91 nM | N/A | N/A | targetmol.combiocrick.comthegoodscentscompany.comcaymanchem.comselleckchem.cominvivochem.com |

| CA II | N/A | 1.8 | 33 | psu.edu |

| CA II, III, IV, VA, VB, VI, VII, IX, XII, XIV | 4,930 - 9,040 nM | N/A | N/A | caymanchem.com |

A key aspect of Tioxolone's inhibitory action against carbonic anhydrase, particularly CA II, lies in its proposed prodrug mechanism and in situ activation researchgate.netpsu.eduacs.orgnih.govbiocrick.comchemsrc.com. Tioxolone undergoes cleavage via a CA II zinc-hydroxide mechanism, a process known to catalyze the hydrolysis of esters researchgate.netpsu.eduacs.orgnih.govbiocrick.comchemsrc.com.

Upon binding within the active site of CA II, Tioxolone is cleaved, leading to the formation of 4-mercaptobenzene-1,3-diol (B1625785). This active inhibitor is generated through an intermediate identified as S-(2,4-thiophenyl)hydrogen thiocarbonate researchgate.netpsu.eduacs.orgnih.govbiocrick.comchemsrc.com. The esterase cleavage product, 4-mercaptobenzene-1,3-diol, then binds to the catalytic zinc ion in the active site via its thiol group, effectively inhibiting the enzyme. The intermediate, in contrast, is positioned at the rim of the active-site cavity researchgate.netpsu.eduacs.orgnih.govbiocrick.comchemsrc.com. This unique prodrug mechanism, which relies on ester bond cleavage, may provide advantages over sulfonamide-based inhibitors in achieving desired isozyme specificity researchgate.netpsu.eduacs.orgnih.gov.

X-ray crystallography has been instrumental in elucidating the structural basis of Tioxolone's interaction with carbonic anhydrase II researchgate.netpsu.eduacs.orgnih.govresearchgate.net. Studies have shown that the active cleavage product of Tioxolone, 4-mercaptobenzene-1,3-diol, establishes a direct interaction with the catalytic zinc ion within the enzyme's active site via its thiol group researchgate.netpsu.eduacs.orgnih.govbiocrick.comchemsrc.com. This binding mode, while employing a thiol, shares similarities with other CA inhibitors like sulfonamides and hydroxamates, which typically utilize an ionized anionic form of a nitrogen atom to bind the zinc ion psu.edu.

Further structural investigations involving the soaking of Tioxolone into crystals of an H64A mutant of CA II, a variant with reduced proton transfer capabilities, revealed the conversion of the thiol group in 4-mercaptobenzene-1,3-diol (TH0) to 2,4-dihydroxybenzenesulfenic acid (TH7). This TH7 derivative is stabilized by the active site zinc. Additionally, a disulfide-bridged form of TH0, specifically 4,4′-disulfanediyldibenzene-1,3-diol (D2S), was observed researchgate.net. These findings provide critical insights into the dynamic interactions and transformations of Tioxolone within the CA II active site.

Beyond its well-documented role as a carbonic anhydrase inhibitor, Tioxolone has also been identified as a modulator of cellular autophagy pathways.

Recent research indicates that Tioxolone acts as a potent inducer of autophagy acs.orgmedchemexpress.comresearchgate.netnih.govresearchgate.netresearchgate.nettandfonline.com. Studies utilizing human melanoma A375 cells have demonstrated that Tioxolone can induce autophagy flux medchemexpress.commedchemexpress.comresearchgate.netnih.govresearchgate.nettandfonline.com. Specifically, treatment with Tioxolone at a concentration of 10 µM for 12 hours was observed to promote the expression of microtubule-associated protein 1 light chain 3 (LC3-II) and reduce the expression of p62 protein medchemexpress.commedchemexpress.com. These changes in LC3-II and p62 levels are established biochemical markers indicative of increased autophagic activity and flux. Importantly, the induction of autophagy by Tioxolone has been shown to occur independently of the mechanistic target of rapamycin (B549165) (mTOR) pathway, suggesting a distinct mechanism of action for its pro-autophagic effects researchgate.netnih.govresearchgate.netresearchgate.nettandfonline.com.

The following table summarizes the key findings regarding Tioxolone's effect on autophagy flux:

| Cell Line | Tioxolone Concentration | Incubation Time | Autophagy Markers Affected | Observed Effect | mTOR Dependence | Reference(s) |

| A375 (Human Melanoma) | 10 µM | 12 hours | LC3-II, p62 | Increased LC3-II, Decreased p62 | mTOR-independent | medchemexpress.commedchemexpress.comresearchgate.netnih.govresearchgate.netresearchgate.nettandfonline.com |

Modulation of Autophagy Pathways by Tioxolone

Mechanistic Insights into mTOR-Independent Autophagy Induction by Tioxolone

Tioxolone has been identified as a potent inducer of autophagy, an essential intracellular degradation pathway crucial for maintaining cellular homeostasis nih.govtandfonline.comresearchgate.netnih.gov. Studies utilizing a human melanoma A375 cell line, engineered to stably express a GFP-LC3-RFP probe for high-throughput autophagy flux measurements, have demonstrated that Tioxolone efficiently induces autophagy nih.govresearchgate.nettandfonline.comresearchgate.netnih.gov. A key finding is that this induction occurs in an mTOR-independent manner nih.govresearchgate.nettandfonline.comresearchgate.netnih.gov. Mechanistic investigations revealed that Tioxolone did not influence the phosphorylation of S6K and 4E-BP1, which are known downstream targets of the mechanistic target of rapamycin (mTOR) pathway, thereby confirming its mTOR-independent mode of action nih.govtandfonline.com.

Regulation of Autophagosome and Autolysosome Formation by Tioxolone

The induction of autophagy by Tioxolone involves specific changes in key molecular markers associated with autophagosome and autolysosome formation. Autophagosomes are double-membraned vesicles that sequester cytoplasmic material, eventually fusing with lysosomes to form autolysosomes where the engulfed contents are degraded nih.govmdpi.comencyclopedia.pub. The microtubule-associated protein light chain 3 (LC3) is a central protein in autophagosome biogenesis; its lipidated form, LC3-II, is incorporated into autophagosomes and serves as a reliable marker for autophagy induction and autophagosome formation nih.govnih.govmdpi.comencyclopedia.pub. Tioxolone promotes the expression of LC3-II in cancer cell line A375 medchemexpress.commedchemexpress.com. Concurrently, Tioxolone leads to a reduction in the expression of p62 protein (also known as sequestosome 1), a multifunctional adaptor protein that is itself degraded during the autophagy process medchemexpress.commdpi.commedchemexpress.comnih.gov. The increase in LC3-II coupled with the reduction in p62 indicates an active autophagy flux, suggesting that Tioxolone not only initiates autophagosome formation but also facilitates their progression to autolysosomes for effective degradation medchemexpress.commedchemexpress.comnih.gov.

Table 1: Effects of Tioxolone on Autophagy Markers in Human Melanoma A375 Cells

| Marker | Cell Line | Tioxolone Concentration/Condition | Effect | Role in Autophagy Pathway |

| LC3-II expression | Human melanoma A375 | 10 µM, 12 hours | Increased expression | Indicator of autophagy induction and autophagosome formation medchemexpress.commedchemexpress.com |

| p62 protein | Human melanoma A375 | 10 µM, 12 hours | Reduced expression | Indicator of autophagy flux (degradation) medchemexpress.commedchemexpress.com |

Interference with Inflammatory Mediators by Tioxolone

Tioxolone possesses anti-inflammatory and immunomodulatory properties nih.govmedchemexpress.comontosight.airesearchgate.netmedchemexpress.comcabidigitallibrary.org. Its mechanism of action in this regard involves modulating the expression of specific inflammatory mediators ontosight.ai. Studies on Leishmania promastigotes have shown that Tioxolone treatment increases the expression of Interleukin-12 (B1171171) (IL-12) and decreases the expression of Interleukin-10 (IL-10) medchemexpress.comcabidigitallibrary.orgmedchemexpress.comresearchgate.netparasitol.kr. This shift in cytokine profiles—promoting IL-12 (associated with a T-helper 1, or Th1, cytokine response) and inhibiting IL-10 (a T-helper 2, or Th2, cytokine)—indicates an immunomodulatory effect that could contribute to its anti-inflammatory and anti-parasitic activities cabidigitallibrary.orgresearchgate.netparasitol.kr.

Table 2: Tioxolone's Effects on Inflammatory Mediators in Leishmania Promastigotes

| Mediator | Organism/Cell Line | Tioxolone Concentration Range | Incubation Time | Effect | Immunological Implication |

| Interleukin-12 (IL-12) | Leishmania promastigote | 12.5 - 200 µg/mL | 48 hours | Increased expression | Promotes Th1 cytokine profile medchemexpress.comcabidigitallibrary.orgmedchemexpress.comresearchgate.netparasitol.kr |

| Interleukin-10 (IL-10) | Leishmania promastigote | 12.5 - 200 µg/mL | 48 hours | Decreased expression | Inhibits Th2 cytokine profile medchemexpress.comcabidigitallibrary.orgmedchemexpress.comresearchgate.netparasitol.kr |

Cellular Responses and Signaling Cascades Triggered by Tioxolone

Apoptosis Induction by Tioxolone in Pathological Cell Lines

Tioxolone has demonstrated anti-tumor properties and the ability to induce apoptosis, a form of programmed cell death, in various pathological cell lines nih.govmedchemexpress.comresearchgate.netmedchemexpress.comcabidigitallibrary.orgmedchemexpress.comresearchgate.netnih.govmdpi.com. Specifically, research has focused on its pro-apoptotic effects in Leishmania promastigotes medchemexpress.commedchemexpress.comresearchgate.netdoaj.orgoaji.net.

The induction of apoptosis by Tioxolone in Leishmania promastigotes has been shown to be dose-dependent medchemexpress.commedchemexpress.comresearchgate.netdoaj.orgoaji.net. Flow cytometric analysis revealed that Tioxolone induced apoptosis in Leishmania tropica promastigotes across a concentration range of 12.5 to 200 µg/mL, following a 48-hour incubation period medchemexpress.commedchemexpress.comresearchgate.net.

Table 3: Dose-Dependent Apoptosis Induction by Tioxolone in Leishmania Promastigotes

| Compound | Cell Line/Organism | Concentration Range (µg/mL) | Incubation Time (h) | Observed Effect |

| Tioxolone | Leishmania promastigote | 12.5 - 200 | 48 | Dose-dependent induction of apoptosis medchemexpress.commedchemexpress.comresearchgate.netdoaj.orgoaji.net |

In the context of its cellular responses, Tioxolone's effects on molecular markers demonstrate an interplay between autophagy and apoptosis pathways. While LC3-II expression and p62 protein reduction are primarily indicators of autophagy flux, these processes can be interrelated in cellular death pathways medchemexpress.commedchemexpress.comnih.govmdpi.com. Tioxolone promotes LC3-II expression and reduces p62 protein in cancer cell line A375, signifying active autophagy medchemexpress.commedchemexpress.com.

Furthermore, Tioxolone increases the expression of metacaspase medchemexpress.comcabidigitallibrary.orgmedchemexpress.comresearchgate.net. Metacaspases are a class of proteases found in various organisms, including protozoa, that function in programmed cell death pathways, serving a role analogous to caspases in mammalian apoptosis researchgate.netnih.govfrontiersin.org. The upregulation of metacaspase by Tioxolone further supports its ability to induce programmed cell death in pathological cell lines such as Leishmania promastigotes medchemexpress.comcabidigitallibrary.orgmedchemexpress.comresearchgate.net.

Table 4: Tioxolone's Effects on Molecular Markers of Apoptosis and Related Pathways

| Marker | Cell Line/Organism | Tioxolone Concentration/Condition | Effect | Pathway Involvement |

| LC3-II expression | Human melanoma A375 | 10 µM, 12 hours | Increased expression | Autophagy induction/flux medchemexpress.commedchemexpress.com |

| p62 protein | Human melanoma A375 | 10 µM, 12 hours | Reduced expression | Autophagy flux (degradation) medchemexpress.commedchemexpress.com |

| Metacaspase expression | Leishmania promastigote | 12.5 - 200 µg/mL, 48 hours | Increased expression | Programmed cell death induction medchemexpress.comcabidigitallibrary.orgmedchemexpress.comresearchgate.netfrontiersin.org |

Immunomodulatory Effects of Tioxolone at the Cellular Level

Research indicates that Tioxolone, especially in its niosomal formulations, plays a significant immunomodulatory role at the cellular level by influencing cytokine profiles researchgate.netdoaj.orgmuhn.edu.cnnih.govoaji.netresearchgate.netnih.gov. This has been observed in studies investigating its effects on various cellular processes, including those related to infectious diseases such as leishmaniasis parasitol.krcabidigitallibrary.orgresearchgate.netmuhn.edu.cnnih.govresearchgate.netnih.gov. The immunomodulatory action of tioxolone niosomes is characterized by a dual effect: enhancing the T helper 1 (Th1) cytokine profile and inhibiting the T helper 2 (Th2) cytokine profile researchgate.netdoaj.orgmuhn.edu.cnresearchgate.net.

Modulation of Th1 Cytokine Profiles (e.g., increased IL-12 expression)

Tioxolone, particularly its niosomal form designated as NT2, has been shown to increase the expression levels of Interleukin-12 (IL-12) cabidigitallibrary.orgresearchgate.netdoaj.orgmuhn.edu.cnnih.govoaji.netresearchgate.netnih.gov. IL-12 is a crucial pro-inflammatory cytokine and a key mediator of Th1 immune responses, known for its role in promoting cell-mediated immunity guidetopharmacology.orgrcsb.org. Studies employing quantitative real-time PCR (q-PCR) have evaluated the impact of tioxolone niosomes on IL-12 gene expression in murine macrophage cells cabidigitallibrary.orgnih.gov. Findings have indicated a statistically significant increase in IL-12 expression when cells were treated with niosomal tioxolone formulations compared to untreated controls (P<0.001) nih.gov. This upregulation of IL-12 is indicative of tioxolone's capacity to steer the immune response towards a protective Th1-dominant phenotype, which is essential for combating intracellular pathogens researchgate.netdoaj.orgmuhn.edu.cnresearchgate.net.

Inhibition of Th2 Cytokine Profiles (e.g., decreased IL-10 expression)

Conversely, tioxolone niosomes have demonstrated an inhibitory effect on Th2 cytokine profiles, specifically by decreasing the expression level of Interleukin-10 (IL-10) cabidigitallibrary.orgresearchgate.netdoaj.orgmuhn.edu.cnnih.govoaji.netresearchgate.netnih.gov. IL-10 is recognized as a potent anti-inflammatory and immunosuppressive cytokine, playing a role in downregulating immune responses and potentially contributing to pathogen persistence if overexpressed guidetopharmacology.orgnih.govparasitol.kr. The reduction in IL-10 expression observed with tioxolone treatment, as assessed by q-PCR, further supports its immunomodulatory activity cabidigitallibrary.orgresearchgate.netnih.gov. For instance, a significant decrease in IL-10 expression was noted at specific concentrations of the niosomal tioxolone formulation (e.g., 12.5 μg/mL concentration of NT2) researchgate.net. This inhibition of IL-10, alongside the enhancement of IL-12, suggests that tioxolone can help rebalance (B12800153) the immune response by suppressing Th2-associated immunosuppression while promoting beneficial Th1 effector functions researchgate.netdoaj.orgmuhn.edu.cnresearchgate.net.

The findings related to the modulation of Th1 and Th2 cytokine profiles by tioxolone are summarized in the table below:

| Cytokine | Effect of Tioxolone (Niosomal Form) | Significance / Observation | Reference(s) |

| IL-12 | Increased Expression | Significant difference compared to untreated control (P<0.001) nih.gov. | cabidigitallibrary.orgresearchgate.netdoaj.orgmuhn.edu.cnnih.govoaji.netresearchgate.netnih.gov |

| IL-10 | Decreased Expression | Significant difference observed at 12.5 μg/mL concentration researchgate.net. | cabidigitallibrary.orgresearchgate.netdoaj.orgmuhn.edu.cnnih.govoaji.netresearchgate.netnih.gov |

Table 1: Effects of Tioxolone Niosomes on Key Cytokine Expression

Pharmacological Efficacy and Therapeutic Potential of Tioxolone in Disease Models

Antiparasitic Activities of Tioxolone

Tioxolone exhibits promising antiparasitic activities, particularly against Leishmania tropica, a causative agent of cutaneous leishmaniasis.

Recent studies have focused on the antileishmanial efficacy of tioxolone, especially when formulated in niosomal forms. Niosomes, vesicles composed of non-ionic surfactants, offer advantages such as biodegradability, stability, and cost-effectiveness as drug carriers cabidigitallibrary.orgnih.govresearchgate.net.

Tioxolone has demonstrated activity against both promastigote and amastigote forms of Leishmania tropica medchemexpress.comcabidigitallibrary.orgnih.govresearchgate.netnih.govresearchgate.net. In studies, niosomal forms of tioxolone, particularly a combination with benzoxonium (B1193998) chloride, proved more effective against both promastigote and amastigote stages than conventional treatments like glucantime (B87149) cabidigitallibrary.orgnih.govresearchgate.netnih.gov. For instance, a niosomal formulation (NT2) showed an IC50 value of 24.5 ± 2.1 µg/mL for amastigotes and 164.8 ± 20.6 µg/mL for promastigotes, with a selectivity index of 10.5, indicating superior efficacy researchgate.net.

Table 1: Antileishmanial Activity of Tioxolone Niosomes (NT2) against Leishmania tropica

| Parasite Stage | IC50 (µg/mL) researchgate.net | Selectivity Index (SI) researchgate.net |

| Amastigotes | 24.5 ± 2.1 | 10.5 |

| Promastigotes | 164.8 ± 20.6 | N/A |

Tioxolone has shown synergistic effects when combined with benzoxonium chloride, particularly in niosomal formulations, against Leishmania tropica cabidigitallibrary.orgnih.govresearchgate.netnih.govkoreascience.kr. This combination, previously investigated in a topical application named "Thio-Ben," has been found to be as effective as intralesional glucantime in clinical trials cabidigitallibrary.orgnih.gov. The synergistic action of tioxolone and benzoxonium chloride in niosomal forms leads to induced apoptotic pathways and an upregulation of an immunomodulatory response, which is considered a primary mode of action cabidigitallibrary.orgnih.govresearchgate.netnih.gov.

Beyond inducing apoptosis, tioxolone, especially in its niosomal forms, exerts its antileishmanial effects through immunomodulation medchemexpress.comcabidigitallibrary.orgnih.govresearchgate.netnih.govresearchgate.net. Studies indicate that the niosomal compound increases the expression levels of the IL-12 and metacaspase genes, while concurrently decreasing the expression of the IL-10 gene medchemexpress.comcabidigitallibrary.orgnih.govresearchgate.netnih.govresearchgate.net. This modulation confirms an immunomodulatory role, shifting the cytokine profile towards a Th1 response and inhibiting a Th2 response, which is crucial for combating Leishmania infections researchgate.net. The primary mode of action observed includes a high rate of early apoptotic events (89.13% at 200 µg/mL concentration of niosomal combination) cabidigitallibrary.orgnih.govresearchgate.netnih.gov.

Antileishmanial Efficacy of Tioxolone

Anticancer Properties and Antitumorigenic Effects of Tioxolone

Tioxolone has also been recognized for its anticancer properties and antitumorigenic effects medchemexpress.comcabidigitallibrary.orgnih.gov.

Tioxolone exhibits in vitro anticancer activity. It has been noted for its antitumor properties medchemexpress.com. While specific detailed data on tioxolone's IC50 against the A375 melanoma cell line were not directly found in the provided search results, the broader class of compounds with similar mechanisms, such as natural methoxylated flavones, have shown cytotoxicity against A375 cells researchgate.netmdpi.comfrontiersin.orgnih.govmdpi.com. For instance, studies on human melanoma cells (A375, G361, and SK-MEL-3) have explored cytotoxic activity, with A375 cells often being particularly sensitive to certain compounds researchgate.net. The A375 cell line is commonly used for in vitro drug screening to evaluate the cytotoxic potential and characterize target mechanisms of action for new compounds in melanoma research frontiersin.orgnih.govmdpi.com. Tioxolone, as an antitumor agent, contributes to inducing apoptosis in cancer cells, a common mechanism identified in melanoma regression frontiersin.orgnih.gov.

Modulation of Cancer-Related Signaling Pathways

Tioxolone has demonstrated anti-tumorigenic and antitumor activities in preclinical studies medchemexpress.comresearchgate.nettandfonline.commedchemexpress.com. Investigations have revealed its ability to modulate specific signaling pathways critical for cancer cell survival and proliferation. For instance, tioxolone has been shown to induce autophagy in cancer cell line A375, evidenced by an increase in the expression of LC3-II and a reduction in p62 protein levels medchemexpress.com. Autophagy is a cellular process that plays a complex role in cancer, sometimes promoting cell survival and other times leading to cell death.

Furthermore, benzoxathiol derivatives, including tioxolone, are reported to exert anti-tumorigenic effects through the inhibition of key signaling molecules such as Nuclear Factor-kappa B (NF-κB) and Signal Transducer and Activator of Transcription 3 (STAT3) researchgate.netoaji.net. The STAT3 pathway, in particular, is frequently overactive in various human cancers and plays a pivotal role in cell proliferation, survival, and differentiation researchgate.net. Studies involving poly-tioxolone have also indicated its capacity to inhibit peritendinous adhesion formation by specifically targeting the JAK3/STAT3/CyclinD1 pathway, further illustrating its potential to interfere with cancer-related cellular processes researchgate.net.

Research Findings on Tioxolone's Interaction with Cancer-Related Signaling Pathways

| Pathway/Process | Effect of Tioxolone | Specific Markers/Notes | Source(s) |

| Autophagy Induction | Promotes autophagy in cancer cells | Increased LC3-II expression, reduced p62 protein in A375 cells | medchemexpress.com |

| NF-κB Pathway Inhibition | Contributes to anti-tumorigenic effects | Inhibition of NF-κB activation | researchgate.netoaji.net |

| STAT3 Pathway Inhibition | Contributes to anti-tumorigenic effects and inhibits adhesion formation | Inhibition of STAT3 activation, JAK3/STAT3/CyclinD1 pathway | researchgate.netoaji.netresearchgate.net |

Anti-inflammatory and Immunosuppressive Potentials of Tioxolone

Tioxolone is recognized for its significant anti-inflammatory and immunosuppressive properties, positioning it as a potential therapeutic agent for a range of inflammatory and autoimmune conditions ontosight.ai. It has been explored for its applications in treating inflammatory diseases, autoimmune disorders, and allergic reactions ontosight.ai. Its fundamental mechanism involves interfering with the production or action of various inflammatory mediators within the body ontosight.ai.

Beyond its direct anti-inflammatory actions, tioxolone also exhibits immunomodulatory effects. For instance, in studies evaluating its antileishmanial activity, tioxolone in niosomal formulations demonstrated an ability to modulate the immune response. It was observed to increase the expression of Interleukin-12 (B1171171) (IL-12) and decrease the expression of Interleukin-10 (IL-10) genes in Leishmania tropica-infected models, suggesting a shift towards a Th1 cytokine profile which is crucial for effective anti-parasitic and anti-inflammatory responses medchemexpress.comresearchgate.net.

Mechanisms of Anti-inflammatory Action

The anti-inflammatory effects of tioxolone are partly attributed to its capacity to interfere with the cellular pathways that drive inflammation. As a derivative of benzoxathiol, tioxolone has been shown to exert its anti-inflammatory effects by inhibiting the activation of NF-κB and STAT3 researchgate.netoaji.net.

Potential in Inflammatory and Autoimmune Conditions

Given its anti-inflammatory and immunosuppressive characteristics, tioxolone holds potential in addressing various inflammatory and autoimmune conditions. Historically, tioxolone has been employed in the local therapy of psoriasis vulgaris and acne, both of which have inflammatory components medchemexpress.comresearchgate.nettandfonline.comselleckchem.com. Psoriasis, for example, is a chronic inflammatory skin condition characterized by an aberrant immune response autoimmuneinstitute.org.

Beyond dermatological applications, its immunosuppressive properties suggest potential utility in scenarios requiring immune system suppression, such as in the context of organ transplantation to prevent rejection ontosight.ai. Its demonstrated immunomodulatory effects in leishmaniasis models, involving the regulation of cytokine profiles, further underscore its broader therapeutic potential in conditions where immune dysregulation and inflammation are central to pathogenesis medchemexpress.comresearchgate.netdntb.gov.ua. Autoimmune diseases, including rheumatoid arthritis, inflammatory bowel disease, and lupus, are characterized by abnormal inflammatory responses where the immune system attacks the body's own tissues autoimmuneinstitute.orggarvan.org.auharvard.edu. The mechanisms by which tioxolone modulates inflammatory pathways make it a compound of interest for further investigation in these complex conditions.

Antimicrobial Activities of Tioxolone

Tioxolone possesses notable antimicrobial properties, encompassing both antibacterial and antimycotic (antifungal) activities researchgate.nettandfonline.comselleckchem.com.

Antibacterial Effects of Tioxolone

Research indicates that tioxolone is active against a spectrum of bacteria. It has been reported to exhibit activity against both Gram-positive and Gram-negative bacteria, including the challenging pathogen Mycobacterium tuberculosis xcessbio.comcaymanchem.com. Its antibacterial properties have been noted in various studies researchgate.netselleckchem.comresearchgate.net. Furthermore, tioxolone has been incorporated into certain cosmetic products, such as hair shampoos and skin cleansers, partly due to its claimed oil-regulating and antibacterial efficacy selleckchem.com. The synthesis of heterocycle-phosphor esters derived from tioxolone has also been explored, revealing their potential for enhanced antimicrobial activity researchgate.net.

Antifungal/Antimycotic Properties of Tioxolone

Tioxolone demonstrates activity against various fungal strains, including dermatophytes, yeasts, and molds xcessbio.comcaymanchem.com. Its antimycotic properties are well-documented researchgate.nettandfonline.comselleckchem.com. Derivatives of tioxolone have also been synthesized and evaluated for their antifungal activities iucr.org. This broad-spectrum antifungal action against common fungal pathogens highlights its potential as an antifungal agent.

Antimicrobial Activities of Tioxolone

| Antimicrobial Activity | Target Pathogens/Types | Source(s) |

| Antibacterial | Gram-positive bacteria, Gram-negative bacteria, M. tuberculosis | researchgate.netselleckchem.comxcessbio.comcaymanchem.comresearchgate.net |

| Antifungal/Antimycotic | Dermatophytes, Yeasts, Molds | researchgate.nettandfonline.comselleckchem.comxcessbio.comcaymanchem.com |

Data Tables

Tioxolone is recognized as a metalloenzyme carbonic anhydrase I (CAI) inhibitor. Its selectivity for CAI over other carbonic anhydrase (CA) isozymes has been characterized by specific inhibition constants (K_i).

Inhibition Constants (K_i) of Tioxolone for Carbonic Anhydrase Isozymes

| Isozyme | K_i (nM) caymanchem.com | Source(s) |

| Carbonic Anhydrase I (CAI) | 91 | selleckchem.comcaymanchem.com |

| Carbonic Anhydrase II (CAII) | 4,930 | caymanchem.com |

| Carbonic Anhydrase III (CAIII) | 6,240 | caymanchem.com |

| Carbonic Anhydrase IV (CAIV) | 4,990 | caymanchem.com |

| Carbonic Anhydrase VA (CAVA) | 9,040 | caymanchem.com |

| Carbonic Anhydrase VB (CAVB) | 8,870 | caymanchem.com |

| Carbonic Anhydrase VI (CAVI) | 7,650 | caymanchem.com |

| Carbonic Anhydrase VII (CAVII) | 7,380 | caymanchem.com |

| Carbonic Anhydrase IX (CAIX) | 7,720 | caymanchem.com |

| Carbonic Anhydrase XII (CAXII) | 5,880 | caymanchem.com |

| Carbonic Anhydrase XIV (CAXIV) | 5,660 | caymanchem.com |

Tioxolone also exhibits antileishmanial effects, with specific half-maximal inhibitory concentrations (IC50) against different forms of Leishmania tropica.

Antileishmanial Activity of Tioxolone against Leishmania tropica

| Leishmania tropica Form | IC50 (µg/mL) medchemexpress.comresearchgate.net | Source(s) |

| Amastigote | 49.8 | medchemexpress.com |

| Promastigote | 56.1 | medchemexpress.com |

Investigational Therapeutic Applications

Tioxolone’s multifaceted biological properties have led to its exploration in various disease models, with ongoing research aiming to elucidate its full therapeutic potential.

Gastritis and Peptic Ulcer Treatment

While a broad range of pharmacological treatments, including proton pump inhibitors (PPIs), H2-receptor antagonists, and antibiotics for Helicobacter pylori infection, are established for gastritis and peptic ulcer disease, direct research findings on the investigational therapeutic application of Tioxolone specifically for gastritis and peptic ulcer treatment were not identified in the surveyed scientific literature. consensus.appnih.govmdpi.comnih.govmhmedical.com

Inflammatory Pain Management (e.g., synergistic action with diclofenac)

Tioxolone is known to exhibit anti-inflammatory activities. fishersci.ca However, specific research detailing a synergistic action between Tioxolone and diclofenac (B195802) for inflammatory pain management was not found in the conducted literature review. Studies on diclofenac's synergistic effects in pain management have primarily explored its combination with other agents, such as terpinolene, curcumin (B1669340) nanoparticles, or paracetamol. nih.govmdpi.comresearchgate.net

Neurological Disorders (e.g., Alzheimer's disease, epilepsy)

Tioxolone is being investigated for its potential applications in neurological disorders, including Alzheimer's disease and epilepsy. Its relevance in these areas is often attributed to its property as a carbonic anhydrase inhibitor. researchgate.netoaji.net Carbonic anhydrase inhibition can influence various physiological processes in the brain, which are implicated in the pathophysiology of these conditions. researchgate.net While a connection between Alzheimer's disease and epilepsy is observed, with conditions often co-occurring and sharing underlying mechanisms such as neuroinflammation and oxidative stress, specific detailed research findings on Tioxolone's direct efficacy or precise mechanisms in animal models or clinical studies for these neurological disorders are not extensively reported in the current literature. nih.govnih.govcureepilepsy.orgki.semdpi.comfrontiersin.orgmdpi.comnih.govnih.gov

Glaucoma Management

Tioxolone functions as an inhibitor of carbonic anhydrase (CA), a key enzyme in the eye. fishersci.canih.govthegoodscentscompany.comnih.gov Carbonic anhydrase inhibitors are a recognized class of drugs used in the management of glaucoma, a group of eye conditions that damage the optic nerve. These inhibitors reduce intraocular pressure (IOP), a primary risk factor for glaucoma, by decreasing the production of aqueous humor within the eye. consensus.appnih.gov

Research has characterized Tioxolone's inhibitory effect on human carbonic anhydrase II (CA II): Table 1: Tioxolone's Inhibition of Human Carbonic Anhydrase II

| Parameter | Value |

|---|---|

| IC₅₀ | 1.8 µM |

Tioxolone is considered a relatively weak CA II inhibitor when compared to some therapeutic sulfonamide inhibitors. thegoodscentscompany.com Notably, its distinct chemical structure, lacking the typical sulfonamide, sulfamate, or related functional groups characteristic of many known CA inhibitors, positions Tioxolone as a potential lead compound for a new class of non-sulfonamide therapeutic CA inhibitors. thegoodscentscompany.com

Osteoporosis Research

The therapeutic potential of Tioxolone in osteoporosis research is an area under investigation. oaji.netthegoodscentscompany.com Further studies are exploring its precise role and mechanism of action in this context.

Diuretic Applications

Tioxolone is being explored for its potential diuretic applications. researchgate.netoaji.netthegoodscentscompany.com This effect is primarily associated with its ability to inhibit carbonic anhydrase, as CA inhibition can be leveraged for the treatment of edema, which is related to diuretic effects. researchgate.net

Synthesis and Derivatization Strategies for Tioxolone and Its Analogs

Synthetic Methodologies for Tioxolone Core Structure

The fundamental structure of tioxolone can be synthesized from readily available chemical precursors. A common manufacturing process begins with resorcinol (B1680541), potassium thiocyanate (B1210189), and copper (II) sulfate. chemicalbook.com

The synthesis involves a multi-step reaction:

Initially, an aqueous solution of potassium thiocyanate is added to a solution of resorcinol and crystallized copper sulfate. This reaction leads to the formation of cupric thiocyanate, which then facilitates the introduction of a thiocyanogen (B1223195) group to the resorcinol ring. chemicalbook.com

The resulting intermediate, an imino-thiocarbonate of resorcinol, separates as a crystalline solid. chemicalbook.com

This intermediate is then subjected to hydrolysis by heating in a hydrochloric acid solution. chemicalbook.com

Upon cooling, the final product, 6-hydroxy-1,3-benzoxathiol-2-one (tioxolone), crystallizes and can be separated. chemicalbook.com

| Reactant/Intermediate | Role in Synthesis |

| Resorcinol | Starting aromatic precursor |

| Potassium thiocyanate | Source of the thiocyanogen group |

| Copper (II) sulfate | Catalyst for the thiocyanation reaction |

| Imino-thiocarbonate of resorcinol | Key intermediate product |

| Hydrochloric acid | Catalyst for hydrolysis to the final product |

Design and Synthesis of Tioxolone Derivatives

The 1,3-benzoxathiol-2-one (B14798029) core is a significant pharmacophore, and its derivatives are known to exhibit a wide range of pharmacological activities, including antibacterial, antioxidant, and antitumor properties. researchgate.net Consequently, the design and synthesis of novel tioxolone derivatives are active areas of research aimed at discovering compounds with enhanced or novel biological activities. researchgate.netresearchgate.net

Structure-activity relationship (SAR) studies are crucial for understanding how the chemical structure of tioxolone analogs influences their biological activity. These studies guide the rational design of more potent and selective compounds.

For instance, tioxolone and its analogs have been investigated as inhibitors of human carbonic anhydrase II (CA II), a zinc metalloenzyme. wmich.edu Research has focused on evaluating how modifications to the tioxolone molecule affect its inhibitory activity against this enzyme. wmich.edu A preliminary SAR study revealed that the introduction of bulky substituents could have a significant impact on activity. Specifically, analogs with bromine groups at a certain position were found to be non-inhibitory, suggesting a possible negative steric effect. acs.org Such findings are instrumental in refining the design of future derivatives to achieve enhanced inhibition. wmich.eduacs.org

| Modification | Observed Effect on Carbonic Anhydrase II Inhibition | Inference |

| General structural modifications | Potential for enhanced inhibition activity wmich.edu | The tioxolone scaffold is amenable to optimization. |

| Addition of bromine groups | Loss of inhibitory activity acs.org | Suggests steric hindrance in the enzyme's active site. |

The synthesis of novel derivatives often involves multi-step reaction sequences starting from the tioxolone core. One notable example is the synthesis of 6-hydroxy-benzo[d] researchgate.netchemicalbook.comoxathiol-2-one Schiff bases, which have been explored as potential anticancer agents. researchgate.net

The synthetic pathway for these derivatives proceeds as follows:

Nitration: The process begins with the selective nitration of the 6-hydroxybenzo[d] researchgate.netchemicalbook.comoxathiol-2-one core at the 5-position to yield a nitro derivative. researchgate.net

Reduction: The nitro group of this derivative is then reduced to form an amino intermediate. researchgate.net

Coupling Reaction: Finally, the amino intermediate is coupled with various benzaldehydes or heteroaromatic aldehydes to produce the target Schiff bases. researchgate.net

This strategic approach allows for the creation of a library of diverse derivatives for biological screening. researchgate.net

The primary goal of derivatization is to modify the parent compound to enhance its biological activity, improve its specificity for a particular target, or introduce new therapeutic properties. researchgate.netresearchgate.net Benzoxathiolone derivatives are recognized as important pharmacophores due to their diverse pharmacological activities. researchgate.net

By creating analogs of tioxolone, researchers aim to develop novel compounds with improved efficacy. For example, the synthesis of Schiff base derivatives was undertaken with the specific goal of discovering new anticancer agents. researchgate.net Similarly, modifications to the tioxolone structure are pursued to enhance its inhibitory potency against enzymes like carbonic anhydrase. wmich.edu The versatility of the benzoxathiol-2-one ring system provides a foundation for developing new derivatives with potentially superior therapeutic profiles. researchgate.net

Advanced Delivery Systems for Tioxolone in Biomedical Research

Niosomal Formulations of Tioxolone

Niosomes are vesicular nanocarriers composed of non-ionic surfactants and cholesterol, which are biodegradable, stable, and cost-effective alternatives to liposomes. nih.govcabidigitallibrary.org They can encapsulate both hydrophilic and lipophilic compounds, making them a versatile platform for drug delivery. medwinpublishers.com

The most common method for preparing tioxolone niosomes is the thin-film hydration technique. nih.govjyoungpharm.org This process involves dissolving the non-ionic surfactants (such as Span or Tween series) and cholesterol in an organic solvent like chloroform. nih.gov Tioxolone is then added to this mixture. The solvent is subsequently evaporated under reduced pressure using a rotary evaporator, which leaves a thin lipid film on the inner wall of the flask. nih.gov This film is then hydrated with an aqueous phase, leading to the self-assembly of the components into niosomal vesicles. nih.govjyoungpharm.org

The characterization of these niosomes is crucial to ensure their quality and potential efficacy. Key parameters evaluated include morphology, particle size, and encapsulation efficiency. Studies have shown that tioxolone niosomes are typically spherical in shape. nih.gov Formulations prepared with different surfactants and molar ratios exhibit varying characteristics. For instance, formulations using Span/Tween 60 have demonstrated good physical stability and very high encapsulation efficiency, often exceeding 97%. nih.govnih.gov Similarly, niosomes made with Span/Tween 40 and Span/Tween 60 have shown encapsulation efficiencies greater than 99%. muhn.edu.cn

Table 1: Characteristics of Tioxolone Niosome Formulations

| Formulation Code | Surfactant/Cholesterol Molar Ratio | Key Findings | Encapsulation Efficiency (%) | Reference |

|---|---|---|---|---|

| NTB₁ | Span/Tween 40 (6:4) | Log-normal particle size distribution. | > 97 | nih.gov |

| NTB₂ | Span/Tween 60 (6:4) | Good physical stability over 6 months. | > 97 | nih.gov |

Enhanced Therapeutic Efficacy of Niosomal Tioxolone (e.g., antileishmanial activity)

Encapsulation of tioxolone into niosomes has been shown to significantly enhance its therapeutic effects, particularly its antileishmanial activity against Leishmania tropica. nih.govmuhn.edu.cn Niosomal formulations, often in combination with other agents like benzoxonium (B1193998) chloride, have demonstrated superior efficacy compared to conventional treatments such as glucantime (B87149). nih.govnih.gov

Research indicates that the niosomal form of tioxolone is significantly more effective against both the promastigote and amastigote stages of Leishmania tropica. nih.govcabidigitallibrary.org One study found that a Span/Tween 60 niosome formulation (NT₂) had a superior effect on the amastigote stage, with an IC₅₀ value of 24.5±2.1 μg/mL and a high selectivity index of 10.5. muhn.edu.cn The enhanced efficacy is partly attributed to the ability of niosomes to induce apoptosis (programmed cell death) in the parasites. muhn.edu.cn Flow cytometry analysis revealed that niosomal formulations of tioxolone and benzoxonium chloride induced a high rate of early apoptosis in L. tropica promastigotes, reaching 89.13% at a concentration of 200 μg/ml. nih.govnih.govresearchgate.net

Furthermore, niosomal tioxolone appears to exert an immunomodulatory effect. nih.govmuhn.edu.cn Studies have shown that the niosomal compound increased the expression of IL-12 (promoting a Th1 immune response, which is crucial for controlling intracellular pathogens) and metacaspase genes, while decreasing the expression of the IL-10 gene (associated with a Th2 response). cabidigitallibrary.orgnih.govmuhn.edu.cn This shift in the cytokine profile further contributes to its potent antileishmanial action. muhn.edu.cn

Table 2: Comparative Efficacy of Niosomal Tioxolone against Leishmania tropica

| Formulation | Target Stage | Key Efficacy Metric | Result | Reference |

|---|---|---|---|---|

| Niosomal Tioxolone & Benzoxonium Chloride | Promastigotes | Early Apoptosis Rate (at 200 µg/ml) | 89.13% | nih.gov |

| Glucantime (G₂₀₀) | Promastigotes | Early Apoptosis Rate (at 200 µg/ml) | 9.01% | nih.gov |

| NT₂ (Niosomal Tioxolone) | Amastigotes | IC₅₀ | 24.5±2.1 µg/mL | muhn.edu.cn |

Release Kinetics and Stability of Niosomal Tioxolone

The drug release profile from a nanocarrier is a critical factor in its therapeutic performance. Studies on niosomal tioxolone have demonstrated a gradual and sustained release of the entrapped compound. nih.govcabidigitallibrary.orgnih.gov The release mechanism for certain tioxolone niosome formulations has been described by Fickian's model, which suggests that the drug is released through diffusion across the lipid bilayers of the vesicles. muhn.edu.cn This controlled release can maintain the drug concentration at the target site for an extended period, potentially improving efficacy and patient compliance.

Stability is another significant advantage of niosomes. cabidigitallibrary.org Tioxolone niosomes formulated with Span/Tween 60 have shown good physical stability, maintaining their size distribution for up to six months. nih.gov Generally, niosomal formulations exhibit greater stability when stored at refrigerated temperatures (e.g., 4°C) compared to room temperature, as lower temperatures reduce drug leakage by minimizing the phase transition of the surfactant and lipid components. jyoungpharm.orgwisdomlib.org

Other Nanocarrier Systems for Tioxolone Encapsulation (e.g., polymeric nanoparticles, hydrogels)

While niosomes have been the most extensively studied delivery system for tioxolone, other nanocarriers like polymeric nanoparticles and hydrogels are widely used in drug delivery for their beneficial properties. nih.govmdpi.com Polymeric nanoparticles can protect drugs from degradation and provide sustained release. nih.gov Hydrogels, which are water-swollen polymer networks, are highly biocompatible and can be used for localized drug delivery. nih.gov The combination of these two systems, creating nanoparticle-loaded hydrogels, can offer synergistic advantages, such as providing a depot at the administration site for prolonged and localized drug retention. nih.gov

However, based on the available scientific literature, the specific application and detailed investigation of polymeric nanoparticles or hydrogel-based systems for the exclusive encapsulation of tioxolone have not been extensively reported. The primary research focus for advanced delivery of tioxolone has remained on niosomal formulations.

Table of Mentioned Compounds

| Compound Name | |

|---|---|

| Tioxolone | |

| Benzoxonium Chloride | |

| Cholesterol | |

| Glucantime | |

| Span 20 | |

| Span 40 | |

| Span 60 | |

| Span 80 | |

| Tween 20 | |

| Tween 40 | |

| Tween 60 | |

| Tween 80 |

Computational and Biophysical Studies of Tioxolone

Quantum Chemical Calculations and Molecular Modeling of Tioxolone

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), have been instrumental in modeling the molecular structure and electronic landscape of tioxolone.

Density Functional Theory (DFT) serves as a powerful computational tool to investigate the structural and electronic properties of molecules like tioxolone. nih.govmdpi.com DFT calculations, often utilizing functionals such as B3LYP combined with basis sets like 6-311++G(d,p), are employed to optimize the molecular geometry and predict various chemical parameters. nih.govresearchgate.net These studies provide a detailed understanding of the molecule's ground state, offering precise data on bond lengths, bond angles, and dihedral angles. This foundational information is essential for interpreting experimental data and for more advanced computational analyses. nih.govresearchgate.net

The frontier molecular orbitals, specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's chemical reactivity and electronic transitions. ajchem-a.comijcce.ac.ir The energy difference between the HOMO and LUMO, known as the energy gap, is a critical indicator of molecular stability; a larger gap suggests higher stability and lower reactivity. researchgate.netmdpi.com For tioxolone, the HOMO is primarily localized on the benzene (B151609) ring and the sulfur atom, indicating these are the primary sites for electron donation. Conversely, the LUMO is distributed across the entire molecule, suggesting its capacity to accept electrons. Analysis of these orbitals helps in predicting the regions of the molecule most likely to engage in electrophilic and nucleophilic attacks. mdpi.com

Molecular docking and other computational methods are used to explore the interactions between tioxolone and biological macromolecules, such as proteins. nih.govnih.gov These studies can predict the binding affinity and orientation of tioxolone within the active site of a target protein. For instance, tioxolone has been identified as an inhibitor of human carbonic anhydrase II. Computational models can elucidate the specific interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the tioxolone-protein complex. Understanding these interactions at a molecular level is crucial for drug design and for explaining the compound's biological activity.

Impact of External Fields on Tioxolone Molecular Properties

The application of an external electric field (EEF) can significantly alter the molecular properties of tioxolone, providing insights into its behavior in different environments, such as within a protein's active site where strong local electric fields exist. mdpi.comnih.gov

Calculated Molecular Properties of Tioxolone With and Without External Electric Field (EEF)

| Molecular Property | Value (EEF = 0 a.u.) | Value (EEF = 0.02 a.u.) |

|---|---|---|

| Total Energy (Hartree) | -855.98 | -856.02 |

| Dipole Moment (Debye) | 3.58 | 10.75 |

| HOMO Energy (eV) | -6.45 | -6.01 |

| LUMO Energy (eV) | -1.52 | -2.11 |

| Energy Gap (eV) | 4.93 | 3.90 |

Note: The data presented is based on theoretical calculations and serves as an illustrative example of the trends observed under an external electric field. Actual values may vary based on the specific computational methods and parameters used.

The external electric field has a pronounced effect on the electronic properties of tioxolone, particularly its HOMO-LUMO energy gap. researchgate.net As the strength of the EEF increases, the energy gap tends to decrease. researchgate.netrsc.org A smaller energy gap implies that less energy is required to excite an electron from the HOMO to the LUMO, making the molecule more chemically reactive. researchgate.netarxiv.org This increased reactivity can enhance the molecule's ability to participate in chemical reactions and biological interactions. The tunability of the energy gap with an external field highlights a potential mechanism for controlling the reactivity of tioxolone in various applications. researchgate.net

Vibrational Stark Effect in Spectroscopic Features

Computational studies utilizing density functional theory (DFT) have been employed to investigate the spectroscopic and electronic properties of tioxolone when subjected to an external electric field (EEF). researchgate.net These investigations reveal that the presence of an EEF induces significant changes in the molecule's structure, spectra, and electronic characteristics. researchgate.net The observed spectral changes are identified as the vibrational Stark effect, which manifests as shifts in the frequencies of the infrared and UV-Vis spectra. researchgate.net

Detailed Research Findings

Research indicates a direct correlation between the strength of the external electric field and the molecular properties of tioxolone. researchgate.net As the EEF increases, alterations are observed in bond lengths, bond angles, total energy, dipole moment, charge distribution, and the aromaticity of the tioxolone molecule. researchgate.net A key finding from these computational models is that with an increasing EEF, the energy gap of tioxolone progressively decreases. researchgate.net This reduction in the energy gap suggests that the molecule becomes more susceptible to participating in chemical reactions. researchgate.net

The influence of the EEF on the spectroscopic features of tioxolone is a prominent finding. researchgate.net Both the infrared and UV-Vis spectra exhibit the vibrational Stark effect, characterized by either a redshift (a shift to a lower frequency) or a blueshift (a shift to a higher frequency) of the spectral bands. researchgate.net These shifts provide insight into how the external field affects the vibrational modes of the molecule. researchgate.net Understanding these effects is crucial for providing effective guidance in the various applications of tioxolone. researchgate.net

The table below summarizes the observed effects on Tioxolone's properties under an increasing External Electric Field (EEF), as determined by density functional theory calculations. researchgate.net

| Property | Effect of Increasing External Electric Field (EEF) |

| Structural Parameters | |

| Bond Lengths | Change/Alteration |

| Bond Angles | Change/Alteration |

| Electronic Properties | |

| Total Energy | Changes |

| Dipole Moment | Changes |

| Charge Distribution | Changes |

| Aromaticity | Changes |

| Energy Gap | Gradual Reduction |

| Spectroscopic Features | |

| Infrared (IR) Spectrum | Vibrational Stark Effect (Redshift or Blueshift) |

| UV-Vis Spectrum | Vibrational Stark Effect (Redshift or Blueshift) |

| Chemical Reactivity | |

| Reactivity | Increases (due to reduced energy gap) |

Toxicological Considerations and Safety Profiling in Preclinical Research

In Vitro and In Vivo Toxicity Assessments

Tioxolone has demonstrated cytotoxic effects against various cell types, with its activity being particularly noted in cancer cell lines and protozoan parasites. Research indicates that tioxolone can induce autophagy in the A375 human melanoma cell line. At a concentration of 10 µM, after 12 hours of exposure, tioxolone was observed to promote the expression of LC3-II and reduce the expression of the p62 protein, key markers of autophagy induction.

Furthermore, tioxolone has shown significant anti-leishmanial activity. It exhibits inhibitory effects on both the amastigote and promastigote stages of Leishmania, with IC50 values of 49.8 μg/mL and 56.1 μg/mL, respectively. regulations.gov Studies have shown that tioxolone, at concentrations ranging from 12.5 to 200 μg/mL over 48 hours, induces apoptosis in Leishmania promastigotes in a dose-dependent manner. regulations.gov This pro-apoptotic effect is accompanied by immunomodulatory activity, characterized by an increased expression of IL-12 and metacaspase, and a decreased expression of IL-10. regulations.gov

Table 1: Cytotoxicity of Tioxolone in Various Cell Lines

| Cell Line/Organism | Assay | Endpoint | Result |

|---|---|---|---|

| Leishmania amastigote | Anti-leishmanial activity | IC50 | 49.8 μg/mL regulations.gov |

| Leishmania promastigote | Anti-leishmanial activity | IC50 | 56.1 μg/mL regulations.gov |

| A375 (Human Melanoma) | Autophagy induction | Protein expression | Increased LC3-II, Decreased p62 (at 10 µM, 12h) |

Acute toxicity studies have been conducted to determine the general safety profile of tioxolone. The median lethal dose (LD50) following oral administration in rats has been established at 633 mg/kg. In terms of inhalation toxicity, the median lethal concentration (LC50) in rats is reported to be 3710 mg/m³.

Regarding local tolerance, a study conducted in accordance with OECD test guideline 404 investigated the acute dermal irritation potential of tioxolone in New Zealand White rabbits. regulations.gov Following a 4-hour semi-occlusive application, the test substance did not elicit any signs of dermal irritation or corrosion, resulting in a skin irritation score of "0.00". regulations.gov Based on the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), these findings indicate that tioxolone is not classified as a skin irritant.

While GHS hazard statements H315 (Causes skin irritation) and H319 (Causes serious eye irritation) exist for tioxolone, specific preclinical study data on eye irritation following OECD guidelines were not available in the searched literature.

Table 2: General Preclinical Safety of Tioxolone

| Test | Species | Route | Result | Classification |

|---|---|---|---|---|

| Acute Oral Toxicity | Rat | Oral | LD50: 633 mg/kg | |

| Acute Inhalation Toxicity | Rat | Inhalation | LC50: 3710 mg/m³ | |

| Acute Dermal Irritation (OECD 404) | Rabbit | Dermal | No irritation observed (Score: 0.00) regulations.gov | Not classified as a skin irritant regulations.gov |

| Eye Irritation | GHS Hazard Statement H319: Causes serious eye irritation |

Environmental Fate and Ecotoxicity Studies (e.g., water hazard class)

However, specific studies on the ready biodegradability (e.g., according to OECD 301F) and aquatic toxicity (e.g., LC50/EC50 for fish, Daphnia, and algae) of tioxolone were not found in the reviewed literature. Consequently, a definitive water hazard class for tioxolone has not been established.

Analytical Methodologies for Tioxolone Quantification and Characterization

Chromatographic Techniques for Tioxolone Analysis (e.g., LC-MS)

Chromatography is a fundamental technique for separating and analyzing the components of a mixture. nih.gov For a compound like tioxolone, liquid chromatography (LC) is particularly valuable, often coupled with mass spectrometry (MS) for enhanced detection and identification.

High-Performance Liquid Chromatography (HPLC) is a preferred method for the analysis and quantification of small organic molecules due to its high resolution and sensitivity. nih.gov When coupled with a mass spectrometer, the resulting LC-MS system becomes a powerful tool for both separating tioxolone from impurities and confirming its molecular weight and structure. lcms.cz

While specific, validated quantitative LC-MS methods for tioxolone in complex matrices are not extensively detailed in the available literature, the technique has been instrumental in mechanistic studies. For instance, research into tioxolone's role as a carbonic anhydrase II inhibitor utilized liquid chromatography-mass spectrometry (LC-MS) to investigate its binding and mechanism of action. researchgate.net These studies proposed that tioxolone acts as a prodrug that is cleaved by the enzyme. LC-MS was used to identify the resulting cleavage product, 4-mercaptobenzene-1,3-diol (B1625785), which is the active inhibitor that binds to the zinc active site. researchgate.net

Table 1: Application of LC-MS in Tioxolone Research

| Analytical Technique | Application | Finding | Source(s) |

|---|

Spectroscopic Methods in Tioxolone Research (e.g., NMR, IR, UV-Vis)

Spectroscopic methods are indispensable for elucidating the molecular structure of tioxolone by examining the interaction of the molecule with electromagnetic radiation. americanpharmaceuticalreview.com

Nuclear Magnetic Resonance (NMR) Spectroscopy : NMR is a primary technique for determining the precise structure of organic compounds in solution. Although specific spectral data is not detailed in the provided search results, a ¹H NMR spectrum for tioxolone would be expected to show distinct signals corresponding to the protons on the aromatic ring and the hydroxyl group, providing definitive confirmation of its molecular framework. Commercial suppliers often verify the structure of their tioxolone products using NMR. apexbt.com

Infrared (IR) Spectroscopy : IR spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. vscht.czgelest.com The gas-phase IR spectrum of tioxolone is available through the National Institute of Standards and Technology (NIST) database. nist.gov The spectrum displays characteristic absorption bands that correspond to the key functional groups within the tioxolone molecule. Additionally, theoretical studies have investigated the effect of an external electric field on tioxolone's structure and spectra, noting that the IR spectrum shows a vibrational Stark effect, leading to shifts in frequency. researchgate.net

Table 2: Key IR Absorption Bands for Tioxolone

| Wavenumber (cm⁻¹) | Functional Group | Type of Vibration |

|---|---|---|

| ~3600-3200 | O-H (Phenol) | Stretching |

| ~3100-3000 | C-H (Aromatic) | Stretching |

| ~1750-1700 | C=O (Ester/Lactone) | Stretching |

| ~1600, ~1475 | C=C (Aromatic) | Stretching |

Data interpreted from general IR correlation tables and the known structure of Tioxolone.

Ultraviolet-Visible (UV-Vis) Spectroscopy : UV-Vis spectroscopy measures the absorption of ultraviolet or visible light by a compound, which corresponds to the excitation of electrons to higher energy levels. mu-varna.bg The aromatic benzoxathiolone core of tioxolone contains a chromophore that absorbs UV light. Studies have shown that under the influence of an external electric field, the absorption peak of the tioxolone molecular spectrum gradually redshifts (shifts to a longer wavelength), which can provide insights into its electronic properties. researchgate.net

Other Advanced Analytical Techniques (e.g., X-ray crystallography)

Beyond chromatography and standard spectroscopy, other advanced techniques provide deeper insight into the solid-state structure of tioxolone.

X-ray Crystallography : This technique is a powerful method for determining the three-dimensional atomic arrangement of a crystalline solid. nih.gov The supramolecular structure of tioxolone (referred to as 6-hydroxy-1,3-benzoxathiol-2-one) has been elucidated using X-ray crystallography. researchgate.net The analysis revealed that the molecule is planar. In the crystal lattice, these planar molecules are linked by extensive hydrogen bonding, specifically O—H⋯O and C—H⋯O interactions. researchgate.net The structure is further stabilized by face-to-face π–π stacking interactions between the oxathiolone and benzene (B151609) rings of adjacent molecules. researchgate.netselleckchem.com

Table 3: Crystallographic Data for Tioxolone

| Parameter | Value | Source(s) |

|---|---|---|

| Chemical Formula | C₇H₄O₃S | researchgate.net |

| Crystal System | Monoclinic | researchgate.net |

| Space Group | P2₁/n | researchgate.net |

| a (Å) | 3.8699 (8) | researchgate.net |

| b (Å) | 7.9252 (16) | researchgate.net |

| c (Å) | 21.056 (4) | researchgate.net |

| β (°) | 94.62 (3) | researchgate.net |

Mass Spectrometry (MS) : In addition to its use as a detector for LC, mass spectrometry can be used as a standalone technique. The NIST WebBook contains mass spectrum data for tioxolone obtained via electron ionization (EI), which shows the fragmentation pattern of the molecule and provides further confirmation of its identity and molecular weight. nist.govnist.gov

Clinical Research and Translational Studies Involving Tioxolone

Clinical Trial Phases and Investigational Indications